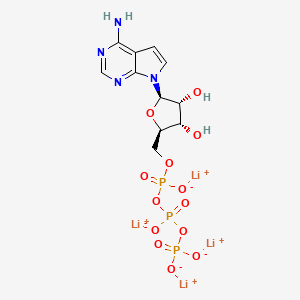
Tubercidin 5'-triphosphate (tetralithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubercidin 5’-triphosphate (tetralithium) is a phosphorylated derivative of tubercidin, an adenosine analog. Tubercidin is known for its potent biological activities, including antiviral and antitumor properties. The compound is structurally characterized by a 7-deazapurine core linked to a ribose moiety through an N-glycosidic bond .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tubercidin 5’-triphosphate involves the phosphorylation of tubercidin. Tubercidin itself is produced by the bacterium Streptomyces tubercidicus. The biosynthetic pathway includes the utilization of phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine to construct the deazapurine nucleoside scaffold . The phosphorylation process typically involves adenosine kinase, which converts tubercidin to its mono-, di-, and tri-phosphorylated forms .
Industrial Production Methods: Industrial production of tubercidin and its derivatives often involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to various purification steps to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tubercidin 5’-triphosphate undergoes several types of chemical reactions, including:
Oxidation: Tubercidin can be oxidized to form various derivatives.
Reduction: The compound can undergo reductive deamination, catalyzed by NADPH-dependent reductase.
Substitution: Tubercidin can participate in nucleophilic substitution reactions due to its nucleoside structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive deamination typically requires NADPH as a cofactor.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide.
Major Products: The major products formed from these reactions include various phosphorylated and deaminated derivatives of tubercidin .
Wissenschaftliche Forschungsanwendungen
Tubercidin 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study nucleoside analogs and their interactions with enzymes.
Medicine: The compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2. It also shows antitumor activity by inhibiting the synthesis of nucleic acids.
Industry: Tubercidin and its derivatives are used in the development of antiviral and anticancer drugs.
Wirkmechanismus
Tubercidin 5’-triphosphate exerts its effects by incorporating into RNA and DNA, thereby inhibiting the synthesis of these nucleic acids. This incorporation disrupts the normal function of RNA and DNA polymerases, leading to the inhibition of viral replication and tumor cell proliferation . The compound also activates the retinoic acid-inducible gene I (RIG-I) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which play roles in antiviral responses .
Vergleich Mit ähnlichen Verbindungen
Toyocamycin: Another deazapurine nucleoside with similar antiviral and antitumor properties.
Sangivamycin: A structurally related compound produced by Streptomyces rimosus with potent biological activities.
Cadeguomycin: An antibiotic with a similar structure and function.
Kanagawamicin: Another deazapurine nucleoside with antibacterial properties.
Uniqueness: Tubercidin 5’-triphosphate is unique due to its broad-spectrum antiviral activity and its ability to inhibit both RNA and DNA polymerases. Its tetralithium form enhances its solubility and stability, making it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C11H13Li4N4O13P3 |
|---|---|
Molekulargewicht |
530.0 g/mol |
IUPAC-Name |
tetralithium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C11H17N4O13P3.4Li/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(17)7(16)6(26-11)3-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h1-2,4,6-8,11,16-17H,3H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20);;;;/q;4*+1/p-4/t6-,7-,8-,11-;;;;/m1..../s1 |
InChI-Schlüssel |
HTXMWOCMKXYXBV-VFZRYETBSA-J |
Isomerische SMILES |
[Li+].[Li+].[Li+].[Li+].C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Kanonische SMILES |
[Li+].[Li+].[Li+].[Li+].C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


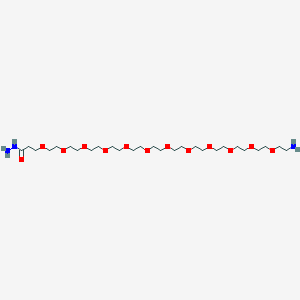


![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)
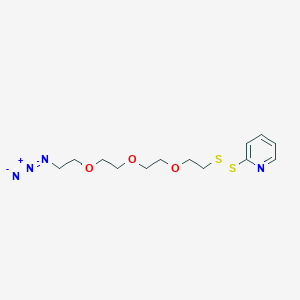
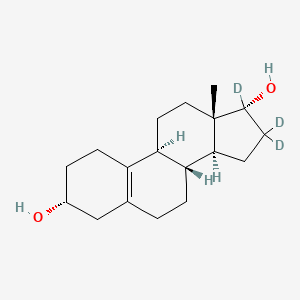

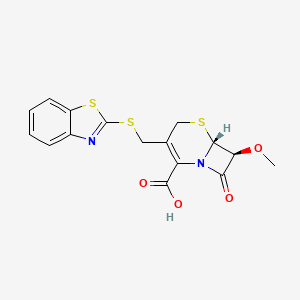
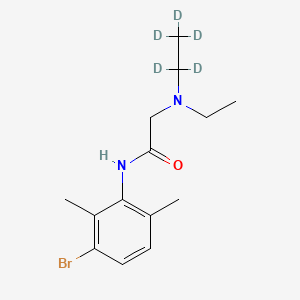
![5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B12426160.png)

![2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)
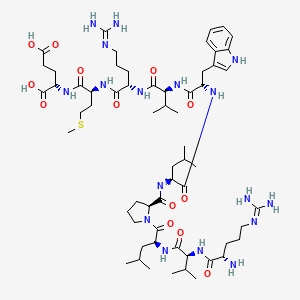
![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)
